molecular formula C20H21N3O B2488235 7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one CAS No. 909370-82-7

7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Cat. No.: B2488235
CAS No.: 909370-82-7
M. Wt: 319.408
InChI Key: QBOPFPRELHEPBI-UHFFFAOYSA-N
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Description

7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one: is a complex organic compound belonging to the class of benzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as a phenyl-substituted pyridine derivative and a suitable amine, under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can help scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: : Its unique chemical properties may be exploited in the development of new industrial catalysts or chemical processes.

Mechanism of Action

The mechanism by which 7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one: can be compared to other benzodiazepines and related compounds. Some similar compounds include:

  • Diazepam: : A well-known benzodiazepine used for its anxiolytic and sedative properties.

  • Alprazolam: : Another benzodiazepine with applications in anxiety and panic disorders.

  • Chlordiazepoxide: : An older benzodiazepine used for its anxiolytic effects.

The uniqueness of This compound

Properties

IUPAC Name

9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-20(2)11-15-17(16(24)12-20)18(13-7-4-3-5-8-13)23-19-14(22-15)9-6-10-21-19/h3-10,18,22H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOPFPRELHEPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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